Ethyl 2-ethenyl-3-hydroxyhexanoate

Description

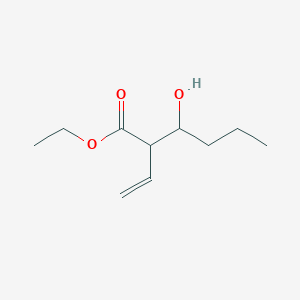

Ethyl 2-ethenyl-3-hydroxyhexanoate (C₁₀H₁₆O₃) is an ester characterized by three key structural features:

- Ester group (ethyl moiety at position 1).

- Hydroxyl group (-OH) at carbon 2.

- Ethenyl group (C=C) at carbon 2.

This combination of functional groups imparts unique chemical reactivity and physical properties. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the ethenyl group introduces unsaturation, enabling conjugation and participation in addition reactions. These attributes make the compound valuable in fragrance, pharmaceuticals, and organic synthesis .

Properties

CAS No. |

6065-35-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-ethenyl-3-hydroxyhexanoate |

InChI |

InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3 |

InChI Key |

CSPCLALCMRDFLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C=C)C(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethenyl-3-hydroxyhexanoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethenyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-ethenyl-3-oxohexanoic acid.

Reduction: Formation of 2-ethenyl-3-hydroxyhexanol.

Substitution: Formation of ethyl 2-ethenyl-3-aminohexanoate or ethyl 2-ethenyl-3-thiohexanoate.

Scientific Research Applications

Ethyl 2-ethenyl-3-hydroxyhexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethenyl-3-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, Ethyl 2-ethenyl-3-hydroxyhexanoate is compared to five analogous esters (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

*Estimated based on molecular weight and functional group contributions.

Key Differentiating Factors

Reactivity and Stability

- Hydroxyl Group Influence: The hydroxyl group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like ethyl 2-hexenoate . However, it also makes the compound more prone to ester hydrolysis under acidic/basic conditions.

- Ethenyl Group Reactivity: The conjugated C=C bond at position 2 enhances reactivity in Diels-Alder and epoxidation reactions, similar to Ethyl 3-methyl-2-hexenoate . However, the adjacent hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding, a feature absent in simpler unsaturated esters .

Thermal and Oxidative Stability

- This compound exhibits lower thermal stability than saturated esters (e.g., ethyl hexanoate) due to the ethenyl group’s susceptibility to elimination reactions .

- In oxidation studies, it primarily forms epoxy esters, contrasting with Ethyl 3-hydroxyhexanoate, which oxidizes to ketones or carboxylic acids .

Research Findings and Implications

Challenges in Industrial Use

- Storage Stability: The compound’s sensitivity to heat and moisture necessitates stabilized formulations, unlike more robust analogs like Ethyl 3-methyl-2-hexenoate .

- Synthetic Complexity : Introducing both hydroxyl and ethenyl groups requires multi-step synthesis, increasing production costs compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.